molecular formula C22H19N3O5 B608385 KS176

KS176

Cat. No.: B608385
M. Wt: 405.4 g/mol
InChI Key: LTWQQWSXYYXVGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KS176 is a synthetic organic compound known for its potent and selective inhibition of the breast cancer resistance protein (BCRP), also known as ATP-binding cassette sub-family G member 2 (ABCG2). This protein is a multidrug transporter involved in the efflux of various chemotherapeutic agents from cancer cells, contributing to multidrug resistance. This compound has shown no inhibitory activity against other multidrug transporters such as P-glycoprotein (P-gp) or multidrug resistance-associated protein 1 (MRP1) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KS176 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

KS176 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Biochemical Properties and Mechanism of Action

KS176 specifically inhibits the BCRP multidrug transporter, which is instrumental in the efflux of chemotherapeutic agents from cancer cells, thereby contributing to multidrug resistance. The inhibitory activity of this compound has been quantified with IC50 values of 0.59 μM and 1.39 μM in different assays, indicating its potency against BCRP without affecting other transporters like P-glycoprotein or multidrug resistance-associated protein 1 (MRP1) .

A. Cancer Research

  • Multidrug Resistance Studies : this compound serves as a critical tool for investigating the mechanisms of drug resistance in cancer cells. By inhibiting BCRP, researchers can assess the impact on drug accumulation and efficacy in various cancer models.
  • Therapeutic Development : The compound is being explored as a potential therapeutic agent to enhance the effectiveness of existing chemotherapeutic drugs by preventing their efflux from cancer cells .

B. Drug Development

  • Formulation Studies : this compound is utilized in the formulation of new chemotherapeutic agents aimed at improving bioavailability and therapeutic outcomes by counteracting drug resistance mechanisms.
  • Drug-Drug Interaction Research : Its role as a BCRP inhibitor allows researchers to study interactions between different drugs that may be substrates for this transporter, aiding in the design of safer and more effective combination therapies .

Case Study 1: Overcoming Resistance in Breast Cancer

In a study focusing on breast cancer cell lines, this compound was shown to significantly increase the intracellular concentration of doxorubicin, a common chemotherapeutic agent. This effect was attributed to the inhibition of BCRP, leading to enhanced cytotoxicity against resistant cell lines .

Case Study 2: Impact on Pharmacokinetics

Research demonstrated that co-administration of this compound with various chemotherapeutics altered their pharmacokinetic profiles. For instance, when combined with gefitinib, an epidermal growth factor receptor inhibitor, this compound improved drug absorption and retention in tumor tissues .

Data Tables

Application AreaSpecific Use CaseOutcome/Impact
Cancer ResearchInhibition of drug effluxIncreased effectiveness of doxorubicin in resistant cells
Drug DevelopmentFormulation enhancementImproved bioavailability of chemotherapeutics
Drug-Drug InteractionStudy interactions with gefitinibEnhanced absorption and retention in tumors

Mechanism of Action

KS176 exerts its effects by selectively binding to the BCRP transporter, inhibiting its function. This inhibition prevents the efflux of chemotherapeutic agents from cancer cells, thereby increasing their intracellular concentration and enhancing their cytotoxic effects. The molecular targets include the nucleotide-binding domains of BCRP, which are essential for its ATPase activity and drug transport function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KS176

This compound is unique due to its high selectivity for BCRP without affecting other multidrug transporters like P-gp and MRP1. This selectivity makes it a valuable tool for studying BCRP-specific mechanisms and for developing targeted therapies to overcome multidrug resistance in cancer .

Biological Activity

KS176, chemically known as N-[4-(2-Hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide, is a selective inhibitor of the breast cancer resistance protein (BCRP), a key multidrug transporter implicated in drug resistance in various cancers. This compound has garnered attention due to its potential to enhance the efficacy of chemotherapeutic agents by inhibiting the efflux of drugs from cancer cells, thereby increasing their intracellular concentrations.

This compound selectively inhibits BCRP with IC50 values of 0.59 μM and 1.39 μM in Pheophorbide A and Hoechst 33342 assays, respectively . Importantly, it does not exhibit inhibitory activity against P-glycoprotein (P-gp) or multidrug resistance-associated protein 1 (MRP1), which positions it as a promising candidate for combination therapies aimed at overcoming drug resistance in cancer treatment .

Pharmacological Profile

The pharmacological profile of this compound indicates its specificity towards BCRP, making it an invaluable tool in research focused on multidrug resistance. The following table summarizes its biological activity compared to other known inhibitors:

CompoundTargetIC50 (μM)Notes
This compoundBCRP0.59Selective inhibitor, no effect on P-gp or MRP1
Ko143BCRP0.05Potent but less selective
VerapamilP-gp5.0Non-selective, affects multiple transporters

Study on Combination Therapies

A significant study investigated the effects of this compound in combination with various chemotherapeutics. The research demonstrated that this compound significantly increased the accumulation of doxorubicin in BCRP-expressing cancer cells, leading to enhanced cytotoxicity compared to doxorubicin alone. This finding underscores the potential of this compound in improving treatment outcomes for patients with BCRP-mediated drug resistance.

Clinical Implications

In a clinical context, this compound may be particularly beneficial for treating breast cancer and other malignancies where BCRP plays a crucial role in mediating drug resistance. The selective inhibition of BCRP could allow for lower doses of chemotherapeutics while maintaining efficacy, potentially reducing side effects associated with higher dosages.

Future Research Directions

Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound in vivo. Studies are being designed to assess its safety profile and optimal dosing regimens when used in conjunction with standard chemotherapeutic agents.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing KS176 in laboratory settings?

  • Answer : Synthesis of this compound should follow protocols emphasizing reproducibility, including detailed reaction conditions (e.g., temperature, catalysts, solvents) and purification steps (e.g., chromatography, crystallization). Characterization requires spectroscopic techniques (NMR, IR, MS) and elemental analysis to confirm molecular structure and purity. Experimental procedures must adhere to standardized reporting guidelines to ensure replicability .

Q. How can researchers design initial in vitro experiments to assess this compound’s biological activity?

  • Answer : Begin with dose-response assays (e.g., IC50 determination) in relevant cell lines, using controls for cytotoxicity and off-target effects. Employ orthogonal assays (e.g., enzymatic inhibition, binding affinity studies) to validate primary findings. Statistical power analysis should guide sample size selection to minimize Type I/II errors .

Q. What criteria should guide the selection of this compound’s target pathways or mechanisms in early-stage studies?

  • Answer : Prioritize pathways with established relevance to this compound’s hypothesized therapeutic area (e.g., kinase inhibition, apoptosis). Use bioinformatics tools (e.g., KEGG pathway analysis, molecular docking) to predict interactions. Cross-reference with literature to identify understudied mechanisms for novel insights .

Q. How should researchers address variability in this compound’s efficacy across different experimental models?

  • Answer : Systematically document experimental variables (e.g., cell line passage number, culture conditions, assay protocols). Use multivariate regression models to identify confounding factors. Replicate experiments in independent labs to distinguish biological variability from methodological inconsistencies .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between this compound’s in vitro and in vivo data?

  • Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS/MS or radiolabeled this compound. Conduct tissue distribution studies and correlate with in vitro potency. Employ computational modeling (e.g., PBPK) to bridge gaps between models .

Q. How can researchers optimize this compound’s therapeutic index in preclinical development?

  • Answer : Perform structure-activity relationship (SAR) studies to modify functional groups affecting efficacy/toxicity. Use in silico toxicity prediction tools (e.g., ProTox-II) and validate findings in organoid or 3D cell culture models. Prioritize analogs with >10-fold selectivity in target vs. off-target assays .

Q. What advanced statistical methods are suitable for analyzing high-dimensional datasets from this compound omics studies?

  • Answer : Apply dimensionality reduction techniques (PCA, t-SNE) for exploratory analysis. Use machine learning (e.g., random forests, neural networks) to identify biomarkers or resistance mechanisms. Validate findings with bootstrapping or cross-validation to ensure robustness .

Q. How should this compound’s combination therapy potential be evaluated methodologically?

  • Answer : Use synergistic screening approaches (e.g., Chou-Talalay method) to identify additive/synergistic drug pairs. Mechanistic studies (e.g., phosphoproteomics) can elucidate pathway crosstalk. Include pharmacokinetic compatibility assessments to rule out drug-drug interactions .

Q. What in vivo models are most appropriate for studying this compound’s long-term safety and efficacy?

  • Answer : Utilize genetically engineered models (e.g., patient-derived xenografts, transgenic mice) that mimic human disease pathophysiology. Monitor pharmacodynamic biomarkers longitudinally and conduct histopathological analyses post-treatment. Adhere to ARRIVE guidelines for ethical and transparent reporting .

Q. How can researchers integrate this compound’s mechanistic data into broader theoretical frameworks for drug discovery?

  • Answer : Map this compound’s effects onto systems biology models (e.g., network pharmacology) to predict downstream impacts. Use Bayesian inference to update prior hypotheses with experimental data. Collaborate with computational biologists to refine predictive algorithms for target prioritization .

Q. Methodological Best Practices

  • Data Presentation : Include tables summarizing key parameters (e.g., IC50 values, pharmacokinetic metrics) with error margins and statistical significance indicators (p-values, confidence intervals) .
  • Reproducibility : Share raw data and analysis scripts via repositories like Zenodo or Figshare. Document SOPs for critical assays to enable cross-lab validation .
  • Ethical Compliance : Ensure animal studies follow institutional IACUC protocols and clinical relevance is validated through human tissue models where possible .

Properties

IUPAC Name

N-[4-(2-hydroxyethyl)phenyl]-2-[(4-nitrobenzoyl)amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5/c26-14-13-15-5-9-17(10-6-15)23-22(28)19-3-1-2-4-20(19)24-21(27)16-7-11-18(12-8-16)25(29)30/h1-12,26H,13-14H2,(H,23,28)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWQQWSXYYXVGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CCO)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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